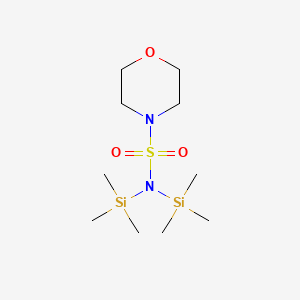
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of trimethylsilyl groups attached to a morpholine ring, which is further connected to a sulfonamide group. The presence of these functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide typically involves the reaction of morpholine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting product is then treated with a sulfonamide derivative to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trimethylsilyl trifluoromethanesulfonate, aldehydes, ketones, and various bases. Reaction conditions typically involve anhydrous solvents and controlled temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound include Schiff bases, sulfonic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom in the morpholine ring, allowing it to participate in substitution and condensation reactions. The sulfonamide group provides additional stability and reactivity, making the compound versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)morpholine: Similar in structure but lacks the sulfonamide group, making it less reactive in certain applications.
N,N-Bis(trimethylsilyl)amine: Similar in having trimethylsilyl groups but differs in the absence of the morpholine ring and sulfonamide group.
Uniqueness
N,N-Bis(trimethylsilyl)morpholine-4-sulfonamide is unique due to the combination of the morpholine ring, trimethylsilyl groups, and sulfonamide group. This combination imparts distinct reactivity and stability, making it valuable in a wide range of applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
61056-17-5 |
|---|---|
Molekularformel |
C10H26N2O3SSi2 |
Molekulargewicht |
310.56 g/mol |
IUPAC-Name |
N,N-bis(trimethylsilyl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H26N2O3SSi2/c1-17(2,3)12(18(4,5)6)16(13,14)11-7-9-15-10-8-11/h7-10H2,1-6H3 |
InChI-Schlüssel |
BCVQKHPBGSJFQS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


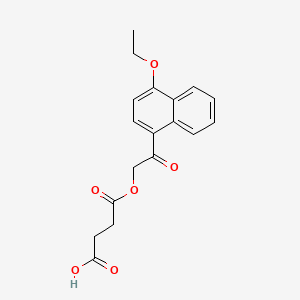
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
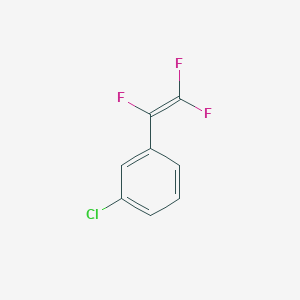

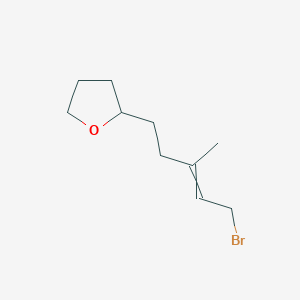
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
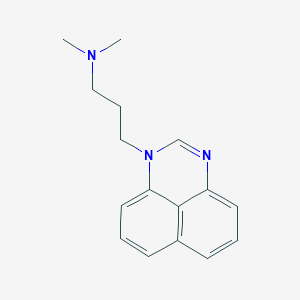
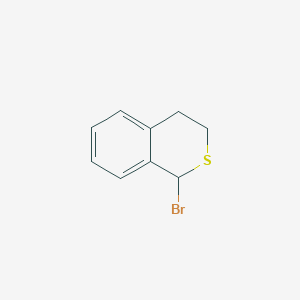
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

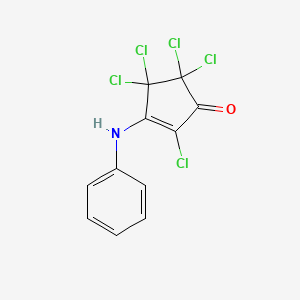
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)

